molecular formula C19H18ClN3O3 B11345557 2-(2-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(2-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11345557
M. Wt: 371.8 g/mol
InChI Key: DMWVJFAHDMLFSK-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is an organic compound with a complex structure that includes a chlorophenoxy group, a dimethylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps. One common method starts with the preparation of the chlorophenoxy intermediate, which is then reacted with a dimethylphenyl oxadiazole derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(2-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to its combination of functional groups and the presence of the oxadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C19H18ClN3O3/c1-11-8-9-14(10-12(11)2)17-18(23-26-22-17)21-19(24)13(3)25-16-7-5-4-6-15(16)20/h4-10,13H,1-3H3,(H,21,23,24)

InChI Key

DMWVJFAHDMLFSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC=C3Cl)C

Origin of Product

United States

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